3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Aldose reductase inhibition Rhodanine SAR Diabetic complications

3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (molecular formula C₁₉H₁₅NO₂S₂, MW 353.5 g/mol) is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative belonging to the rhodanine class of heterocycles. The compound carries an N-3 allyl substituent and a 5-(3-phenoxybenzylidene) group, placing it within a family of thioxothiazolidinones investigated for aldose reductase inhibition, anticancer, and antimicrobial applications.

Molecular Formula C19H15NO2S2
Molecular Weight 353.5 g/mol
Cat. No. B3869628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC19H15NO2S2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
InChIInChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+
InChIKeyUBOCSQNBSIPXHK-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Chemical Profile and Procurement Baseline


3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (molecular formula C₁₉H₁₅NO₂S₂, MW 353.5 g/mol) is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative belonging to the rhodanine class of heterocycles [1]. The compound carries an N-3 allyl substituent and a 5-(3-phenoxybenzylidene) group, placing it within a family of thioxothiazolidinones investigated for aldose reductase inhibition, anticancer, and antimicrobial applications [2]. Commercial sourcing typically offers ≥95% purity (HPLC) . Its GHS classification flags it as acutely and chronically hazardous to aquatic environments (H410, Category 1) .

Why 5-Arylidene-2-thioxo-4-thiazolidinones Are Not Interchangeable: The Critical Role of N-3 and C-5 Substituents


Generic substitution within the 5-arylidene-2-thioxo-4-thiazolidinone class is precluded by steep structure–activity relationships at both the N-3 and C-5 positions. For bovine lens aldose reductase, the N-unsubstituted 5-(3-phenoxybenzylidene) analog exhibits an IC₅₀ of 2,940 nM, while the N-carboxymethyl derivative achieves an IC₅₀ of 410 nM—a 7.2-fold improvement driven solely by the N-3 substituent [1]. A further shift to the para-phenoxy regioisomer (5-(4-phenoxybenzylidene)-2-thioxothiazolidin-4-one) yields an IC₅₀ of 1,100 nM [2]. The Maccari et al. (2011) series demonstrated that even minor N-3 modifications (H → acetic acid) can drive potency from micromolar into the submicromolar range, with select N-unsubstituted analogs surpassing the reference drug sorbinil [3]. These data establish that the N-3 allyl substituent is not a passive spectator but a determinant of target engagement and must be specified in procurement.

Quantitative Differentiation Evidence: 3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


N-3 Substituent Impact on Bovine Lens Aldose Reductase Inhibition: N-Allyl vs. N-Unsubstituted vs. N-Carboxymethyl Scaffold Comparison

The N-3 substituent exerts a dominant influence on aldose reductase inhibitory potency within the 5-(3-phenoxybenzylidene) thioxothiazolidinone series. The N-unsubstituted parent (5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one) displays an IC₅₀ of 2,940 nM against bovine lens aldose reductase, while introduction of an N-3 carboxymethyl group improves potency to IC₅₀ 410 nM—a 7.2-fold gain [1]. The N-allyl analog introduces an intermediate lipophilicity and a potential covalent-warhead alkene absent from both comparators, occupying a distinct pharmacophoric space. Although direct IC₅₀ data for the N-allyl compound are not available in peer-reviewed literature (ZINC59114912 reports no known activity as of ChEMBL 20 [2]), the established N-3 sensitivity predicts that its aldose reductase potency will differ meaningfully from both the N-unsubstituted and N-carboxymethyl analogs.

Aldose reductase inhibition Rhodanine SAR Diabetic complications

Meta- vs. Para-Phenoxybenzylidene Regioisomerism: Aldose Reductase Potency Differentiation

The position of the phenoxy substituent on the benzylidene ring materially affects aldose reductase inhibitory activity. The meta-phenoxy isomer (5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one) exhibits an IC₅₀ of 2,940 nM, whereas the para-phenoxy isomer (5-(4-phenoxybenzylidene)-2-thioxothiazolidin-4-one) shows an IC₅₀ of 1,100 nM—a 2.7-fold potency advantage for the para configuration [1]. The target compound retains the meta-phenoxy geometry, which may be intentional if para-substitution is associated with off-target activity (e.g., the para isomer also registers IC₅₀ > 22,000 nM against ADAMTS5 [1]). Researchers screening for differential selectivity profiles should not substitute one regioisomer for the other.

Regioisomer SAR Phenoxy positioning Aldose reductase

N-Allyl Functional Group as a Latent Covalent Warhead: Differentiation from N-Alkyl and N-Aryl Rhodanines

The terminal alkene of the N-3 allyl group introduces a moderately electrophilic center capable of forming covalent adducts with nucleophilic amino acid residues (e.g., cysteine thiols) under appropriate conditions—a feature absent in N-methyl, N-ethyl, N-phenyl, or N-unsubstituted rhodanine analogs [1]. While the N-carboxymethyl analog achieves superior reversible aldose reductase affinity (IC₅₀ 410 nM), it lacks this covalent potential. The allyl group's reactivity is tunable by the electron-withdrawing thioxothiazolidinone core, which polarizes the double bond. This structural feature positions the compound for mechanism-of-action studies requiring irreversible or slowly reversible target engagement, a design principle validated in acrylamide-based kinase inhibitors [2].

Covalent inhibitor design Allyl electrophile Targeted covalent inhibition

Computed Lipophilicity and Drug-Likeness: N-Allyl vs. N-Carboxymethyl Substitution

The N-3 substituent governs the lipophilicity and predicted membrane permeability of 5-(phenoxybenzylidene) thioxothiazolidinones. The N-allyl derivative (target compound) carries a neutral, moderately lipophilic substituent (computed logP ~3.5–4.0), contrasting sharply with the anionic N-carboxymethyl analog (computed logD₇.₄ < 0 due to carboxylate ionization) [1]. While the N-carboxymethyl analog shows superior cell-free aldose reductase potency (IC₅₀ 25–410 nM depending on species [2]), its low lipophilicity may limit passive membrane penetration in cellular or in vivo models. The N-allyl derivative occupies a balanced physicochemical space more consistent with oral bioavailability guidelines (Lipinski rule of 5: MW 353.5, HBD 0, HBA 3, rotatable bonds 5) [1].

Lipophilicity Drug-likeness Physicochemical profiling

High-Value Application Scenarios for 3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one


Aldose Reductase Inhibitor Lead Optimization: N-3 Substituent SAR Exploration

The steep N-3 SAR demonstrated within the 5-(3-phenoxybenzylidene) thioxothiazolidinone series (7.2-fold potency range between N-H and N-CH₂COOH analogs [1]) positions the N-allyl derivative as a critical intermediate-lipophilicity probe for aldose reductase inhibitor optimization. Researchers seeking to balance potency with membrane permeability can benchmark the N-allyl compound against the high-potency N-carboxymethyl analog (IC₅₀ 25 nM on human ALR2 [2]) and the N-unsubstituted baseline (IC₅₀ 2,940 nM [3]) to establish a quantitative substituent-activity relationship.

Covalent Probe Development for Target Engagement and Chemoproteomics

The N-3 allyl group introduces a latent electrophilic warhead absent from other phenoxybenzylidene rhodanine analogs [4]. This enables washout-resistant biochemical assays, competitive ABPP (activity-based protein profiling), and covalent proteomics workflows. Investigators can exploit the alkene for thiol-reactive probe generation while retaining the meta-phenoxybenzylidene pharmacophore associated with a wider ADAMTS5 selectivity window (>7.5-fold over aldose reductase for the N-unsubstituted scaffold [3]).

Regioisomeric Selectivity Profiling: Meta- vs. Para-Phenoxybenzylidene Pharmacophore Mapping

The 2.7-fold potency differential favoring para- over meta-phenoxy substitution for aldose reductase inhibition [3] creates a defined experimental system for probing the structural basis of regioisomeric selectivity. The target compound (meta-phenoxy, N-allyl) can be directly compared with its para-phenoxy analog to isolate the contribution of phenoxy geometry to target engagement, off-target activity (e.g., ADAMTS5), and cellular efficacy—providing a clean pharmacophoric map for computational docking and QSAR model refinement.

Physicochemical Benchmarking for Cell-Based and In Vivo Transition Studies

With predicted logP ~3.5–4.0 and full Lipinski rule-of-5 compliance [4], the N-allyl derivative represents the most membrane-permeable member of the meta-phenoxybenzylidene thioxothiazolidinone series. For programs transitioning from biochemical ALR2 assays to cell-based models of diabetic complications (e.g., sorbitol accumulation in retinal pericytes or Schwann cells), this compound serves as the preferred entry point over the N-carboxymethyl analog (predicted logD₇.₄ < 0), which may require prodrug strategies or transporter-mediated uptake to achieve intracellular exposure.

Quote Request

Request a Quote for 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.